n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline
Description
N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline is a substituted aniline derivative featuring a 4-methoxyaniline core connected via a methylene bridge to a sulfanyl group, which is further attached to a 4-chlorophenyl ring. This structure combines electron-donating (methoxy) and electron-withdrawing (chloro) groups, influencing its electronic properties and intermolecular interactions.
Properties
CAS No. |
6631-99-8 |
|---|---|
Molecular Formula |
C14H14ClNOS |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)sulfanylmethyl]-4-methoxyaniline |
InChI |
InChI=1S/C14H14ClNOS/c1-17-13-6-4-12(5-7-13)16-10-18-14-8-2-11(15)3-9-14/h2-9,16H,10H2,1H3 |
InChI Key |
OATLCSJUWBALRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Route 1: Reductive Amination with Sulfanyl Incorporation
This method adapts catalytic hydrogenation techniques from the synthesis of N-methyl-4-methoxyaniline () and integrates sulfanyl-group introduction via nucleophilic substitution.
Steps :
- Synthesis of 4-Methoxyaniline Intermediate :
- N-Methylation of 4-methoxyaniline (paraphenetidine) using paraformaldehyde and Raney nickel catalyst under hydrogen pressure (0.2–1.5 MPa, 60–120°C, 1–10 h) yields N-methyl-4-methoxyaniline with >98% purity.
- Key Conditions : Solvent (DMF), Raney nickel (2–15% w/w of substrate), molar ratio of paraformaldehyde to paraphenetidine (0.7–1.1:1).
- Introduction of (4-Chlorophenyl)sulfanyl Group :
- React N-methyl-4-methoxyaniline with 4-chlorobenzenesulfenyl chloride in the presence of a base (e.g., triethylamine) to form the sulfanylmethyl linkage.
- Optimization : Use polar aprotic solvents (DMF, DMA) at 25–60°C for 4–8 h.
| Step | Reaction | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| 1 | N-Methylation | 98 | H₂, Raney Ni, DMF, 120°C, 8h | |
| 2 | Sulfanyl Substitution | 85–89 | Et₃N, DMF, 60°C, 6h |
Route 2: Ullmann-Type Coupling for Aryl-S Bond Formation
Adapted from palladium-catalyzed cross-coupling in diphenylamine synthesis, this route leverages copper/palladium catalysts for direct C–S bond formation.
Steps :
| Step | Reaction | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| 1 | Sulfenyl Chloride Synthesis | 89 | SOCl₂, AlCl₃, 25°C, 2h | |
| 2 | Ullmann Coupling | 78 | CuI, K₂CO₃, DMSO, 100°C, 12h |
Critical Analysis of Methodologies
Catalyst Efficiency
- Raney Nickel (): Ideal for N-methylation due to low cost and recyclability, but requires high-pressure H₂.
- Palladium/Copper Systems (): Effective for C–S bond formation but limited by catalyst loading (100 ppm–1%) and ligand costs (tri-tert-butylphosphine).
Solvent Impact
- DMF/DMA (): Enhance reaction rates in both hydrogenation and nucleophilic substitution but pose challenges in post-reaction purification.
- Toluene (): Used as solvent in coupling reactions, simplifying solvent recovery.
Purification and Characterization
- Distillation : Effective for isolating N-methyl-4-methoxyaniline (boiling point: 250–260°C).
- Crystallization : Crude product recrystallized from ethanol achieves >99% purity.
- Analytical Validation :
- ¹H/¹³C NMR : Confirms sulfanylmethyl linkage (δ ~3.8 ppm for –SCH₂–; δ ~160 ppm for aromatic C–O).
- HPLC : Purity assessment (>98%).
Industrial Scalability Considerations
- Cost Efficiency : Route 1 minimizes catalyst expenses (Raney nickel vs. Pd/Cu systems).
- Environmental Impact : DMF recycling in Route 1 reduces waste, while Route 2 generates halide byproducts requiring neutralization.
Comparative Table of Methods
| Parameter | Route 1 (Reductive Amination) | Route 2 (Ullmann Coupling) |
|---|---|---|
| Overall Yield | 83–85% | 70–78% |
| Catalyst Cost | Low (Raney Ni) | High (Pd/Cu) |
| Reaction Time | 14–18 h | 12–24 h |
| Scalability | High (batch reactor) | Moderate (ligand handling) |
| Purity | >98% | >95% |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved in its action are studied to understand its therapeutic potential and optimize its efficacy.
Comparison with Similar Compounds
Structural Features and Crystallography
The compound shares structural similarities with sulfanyl-acetamide derivatives reported in . For instance:
- Key Observations :
- Substituent Position : The 4-chlorophenyl group in Compound I and the target compound may promote planar conformations, whereas the 3-chloro isomer in Compound II introduces steric hindrance, increasing dihedral angles (~60°) between aromatic rings .
- Hydrogen Bonding : The absence of a pyrimidine ring in the target compound reduces N–H⋯N interactions compared to Compounds I/II. Instead, its methoxyaniline group may engage in N–H⋯O or C–H⋯π interactions, altering crystal packing.
- Crystal Packing : Compounds I and II form distinct 2D layers (Compound I) or 3D networks (Compound II) via hydrogen bonds. The target compound’s packing is likely influenced by methoxy and sulfanyl groups, though experimental data are lacking.
Electronic and Physicochemical Properties
- Electron Effects : The 4-methoxy group in the target compound is strongly electron-donating, contrasting with the electron-withdrawing pyrimidine ring in Compounds I/II. This difference may alter solubility (e.g., in polar solvents) and reactivity in substitution reactions.
- Thermal Stability : The rigid pyrimidine core in Compounds I/II may confer higher melting points compared to the target compound’s flexible methylene bridge.
Methodological Considerations
Crystallographic data for analogs were determined using SHELX software , highlighting its role in resolving hydrogen-bonding motifs and dihedral angles. Similar methodologies would apply to the target compound’s structural analysis.
Research Implications and Limitations
- Data Gaps : Direct experimental data (e.g., XRD, solubility) for this compound are absent; comparisons rely on inferences from structural analogs.
Biological Activity
n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by empirical data and case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 247.74 g/mol
- Functional Groups :
- Chlorophenyl group
- Sulfanyl group
- Methoxy group
- Aniline structure
Antibacterial Activity
Numerous studies have demonstrated the antibacterial properties of this compound. It has shown moderate to strong activity against various bacterial strains, particularly:
- Salmonella typhi
- Bacillus subtilis
A study evaluating synthesized derivatives found that several compounds exhibited significant inhibition against these bacteria, indicating potential for therapeutic applications in treating bacterial infections .
Table 1: Antibacterial Activity Against Selected Strains
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Moderate |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory effects. It was found to exhibit strong inhibitory activity against:
- Acetylcholinesterase (AChE) : Essential for neurotransmission, making it relevant in neurodegenerative disease research.
- Urease : Inhibition of this enzyme can be beneficial in treating urease-related infections.
Inhibitory assays indicated that this compound and its derivatives could serve as potential leads in drug development targeting these enzymes .
Anti-inflammatory and Anticancer Activities
Research has highlighted the anti-inflammatory effects of the compound, with mechanisms involving the inhibition of pro-inflammatory cytokines. Additionally, anticancer properties have been noted, particularly in inhibiting cell proliferation in various cancer cell lines.
Case Studies
- Anti-inflammatory Study : A study demonstrated that derivatives of the compound significantly reduced inflammation markers in vitro, suggesting potential use in inflammatory diseases .
- Anticancer Activity : In vitro tests on cancer cell lines showed that this compound inhibited cell growth and induced apoptosis, indicating its potential as an anticancer agent .
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with biological targets at the molecular level. These studies indicate favorable binding affinities with key proteins involved in bacterial resistance and cancer progression .
Q & A
Q. Purity Optimization :
- Monitor reaction progress via TLC or HPLC.
- Recrystallize intermediates using ethanol/water mixtures to remove unreacted starting materials .
- Validate purity using NMR (e.g., absence of methoxy protons at ~3.8 ppm) and HPLC (≥98% purity) .
Advanced Question: How can crystallographic disorder in this compound be resolved during structural refinement?
Methodological Answer:
Crystallographic disorder often arises from flexible sulfanyl-methyl groups or overlapping electron densities. Use the following approach:
Data Collection : Obtain high-resolution (<1.0 Å) X-ray diffraction data to resolve subtle positional ambiguities .
Refinement in SHELXL :
- Apply PART and FREE commands to model disordered regions.
- Use SIMU and DELU restraints to maintain reasonable geometry for mobile groups .
Validation : Cross-check residual density maps (e.g., Fo–Fc maps) and Rint values (<5%) to confirm refinement accuracy .
Basic Question: What analytical techniques are most effective for characterizing the electronic properties of this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Identify π→π* transitions in the aromatic/amine groups (λmax ~250–300 nm) .
- Cyclic Voltammetry : Measure redox potentials (e.g., oxidation of the methoxy group at ~0.8 V vs. Ag/AgCl) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and charge distribution .
Advanced Question: How do Advanced Oxidation Processes (AOPs) degrade this compound in wastewater, and what factors influence efficiency?
Methodological Answer:
AOPs like Fenton’s reagent (Fe²⁺/H₂O₂) generate hydroxyl radicals (•OH) that cleave the sulfanyl-methyl bridge and aromatic rings:
Degradation Pathway :
- Initial attack on the sulfanyl group, forming sulfonic acid intermediates.
- Subsequent hydroxylation of the chlorophenyl ring .
Optimization Factors :
- pH : Optimal at 3.0 for Fe²⁺ stability.
- H₂O₂:Fe²⁺ Ratio : 10:1 minimizes scavenging effects.
- Reaction Time : >90% degradation achieved within 60 minutes .
Data Contradiction Note : Some studies report slower degradation rates in soil matrices due to organic matter interference; validate using site-specific soil column experiments .
Basic Question: How can NMR spectroscopy distinguish this compound from its structural analogs?
Methodological Answer:
- <sup>1</sup>H NMR :
- <sup>13</sup>C NMR :
- Sulfur-linked methyl carbon at δ 35–40 ppm.
- Quaternary carbons adjacent to chlorine at δ 130–135 ppm .
Advanced Question: What computational strategies predict the environmental fate of this compound in soil systems?
Methodological Answer:
Molecular Dynamics (MD) Simulations : Model adsorption onto soil organic matter (e.g., humic acids) using CHARMM force fields.
Quantitative Structure-Activity Relationship (QSAR) : Correlate log P (3.15) with soil-water partition coefficients (Koc) .
Experimental Validation :
- Soil Column Studies : Measure leaching rates under varying pumping speeds (e.g., 0.5–2.0 mL/min) to assess vertical migration .
Data Contradiction Analysis: How to resolve discrepancies in reported degradation efficiencies of chloroaniline derivatives?
Methodological Answer:
Discrepancies often arise from differing experimental conditions:
Matrix Effects : Compare degradation rates in pure water vs. wastewater (e.g., organic matter reduces •OH availability) .
Analytical Methods : Cross-validate using both HPLC (for parent compound) and LC-MS (for intermediates) .
Standardize Protocols : Use EPA guidelines for AOPs (e.g., fixed H₂O₂ concentrations) to ensure reproducibility .
Basic Question: What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation of aromatic amine vapors.
- Waste Disposal : Neutralize with 10% acetic acid before incineration to prevent environmental release .
Advanced Question: How does the sulfanyl-methyl group influence the compound’s photostability in environmental matrices?
Methodological Answer:
- Photodegradation Mechanism :
- Experimental Design :
Basic Question: What are the ecotoxicological endpoints for this compound in aquatic organisms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
